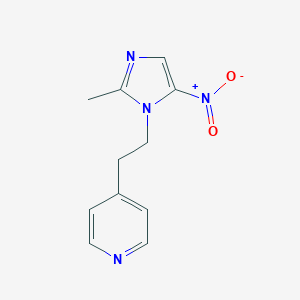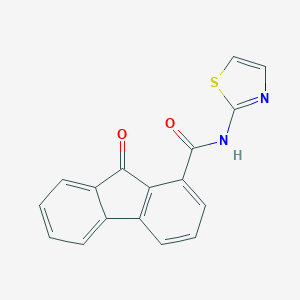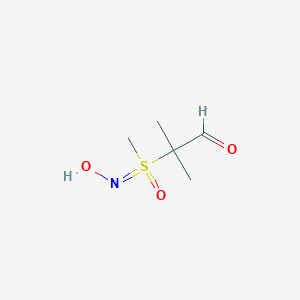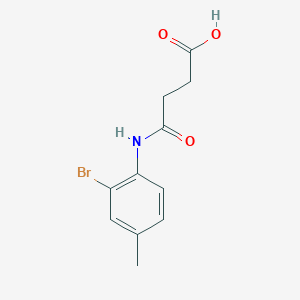
Hexa-1,3-dien-5-yne
Vue d'ensemble
Description
Hexa-1,3-dien-5-yne, also known as butadiyne, is a chemical compound that belongs to the class of alkynes. It is a highly reactive compound that has been extensively studied for its applications in various fields of science. In
Mécanisme D'action
Hexa-1,3-dien-5-yne is a highly reactive compound that can undergo various reactions. It can undergo addition reactions with electrophiles, such as acids and halogens. It can also undergo polymerization reactions to form polybutadiene. In addition, this compound can undergo cycloaddition reactions with various compounds, such as azides and alkynes.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using hexa-1,3-dien-5-yne in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, this compound is highly toxic and can pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for the study of hexa-1,3-dien-5-yne. One direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Another direction is the study of its biochemical and physiological effects, particularly its potential as an anticancer agent. In addition, the use of this compound in the synthesis of new materials and bioactive compounds is an area of interest for future research.
Conclusion:
In conclusion, this compound is a highly reactive compound that has been extensively studied for its applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in various fields of science.
Méthodes De Synthèse
Hexa-1,3-dien-5-yne can be synthesized through various methods. One of the most common methods is the reaction of 1,3-butadiene with an acetylene in the presence of a catalyst. Another method involves the reaction of 1,3-dibromo-5-hexyne with sodium amide in liquid ammonia. This compound can also be synthesized through the reaction of 1,3-butadiene with lithium acetylide.
Applications De Recherche Scientifique
Hexa-1,3-dien-5-yne has been extensively studied for its applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in coordination chemistry. In materials science, this compound has been used as a precursor for the synthesis of carbon nanotubes. In addition, this compound has been used as a precursor for the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
hexa-1,3-dien-5-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJYLKDZYZYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074689 | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10420-90-3 | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)